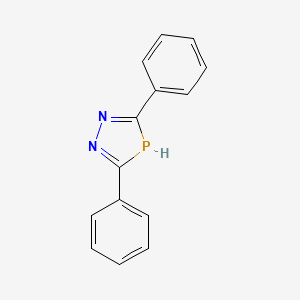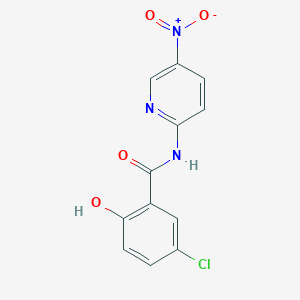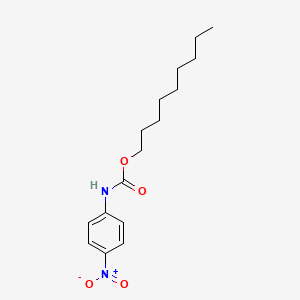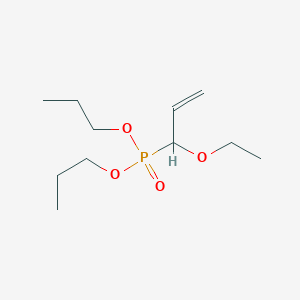![molecular formula C10H19ClO2 B14346088 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane CAS No. 90499-25-5](/img/structure/B14346088.png)
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane is an organic compound that belongs to the class of chlorinated ethers. This compound is characterized by the presence of a chloro group, an allyl ether, and a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane typically involves the reaction of 3-chloro-1,2-propanediol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol is replaced by the allyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Corresponding substituted products like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Eigenschaften
CAS-Nummer |
90499-25-5 |
|---|---|
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
1-(3-chloro-2-prop-2-enoxypropoxy)butane |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-7-12-9-10(8-11)13-6-4-2/h4,10H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
YKMAJKMDTCDMQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(CCl)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)






![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)



![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
